molecular formula C23H17F2NO4 B2697595 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 678988-22-2

2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Cat. No.: B2697595
CAS No.: 678988-22-2
M. Wt: 409.389
InChI Key: IFRHOKKAJGRVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a synthetic organic compound that belongs to the class of amino acids This compound features a difluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid typically involves multiple steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a series of reactions such as halogenation and nitration to introduce the necessary functional groups.

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the difluorophenyl intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: The compound could be involved in pathways related to protein synthesis, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-difluorophenyl)glycine: Similar structure but lacks the Fmoc protecting group.

    Fmoc-protected amino acids: A broad class of compounds used in peptide synthesis.

Uniqueness

The presence of both the difluorophenyl group and the Fmoc protecting group makes 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid unique. This combination allows for specific reactivity and protection during synthetic processes, making it valuable in the synthesis of complex peptides and other organic molecules.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4/c24-13-9-10-20(25)18(11-13)21(22(27)28)26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRHOKKAJGRVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678988-22-2
Record name 2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.